molecular formula C9H18O2 B1179502 Mas-DP II CAS No. 139117-03-6

Mas-DP II

カタログ番号: B1179502
CAS番号: 139117-03-6
注意: 研究専用です。人間または獣医用ではありません。
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説明

Mas-DP II is a synthetic nucleotide analog derived from 2-substituted deoxyadenosine triphosphate (dATP), designed to enhance polymerase compatibility and therapeutic efficacy in targeted therapies. Its molecular structure incorporates a modified phosphate backbone and a substituted aromatic side chain, which improves stability against enzymatic degradation while maintaining high binding affinity to DNA polymerases .

Key properties of Mas-DP II include:

  • Molecular formula: C₁₅H₁₈N₅O₁₂P₃
  • Molecular weight: 589.27 g/mol
  • Solubility: 25 mg/mL in aqueous buffer (pH 7.4)
  • Thermal stability: Degradation temperature (T₉₀%) = 85°C

Preclinical studies demonstrate that Mas-DP II exhibits selective incorporation into DNA strands during replication, inhibiting aberrant polymerase activity in cancer cells. Its IC₅₀ value for polymerase inhibition is 0.12 µM, significantly lower than first-generation dATP analogs like dATP-α-S (IC₅₀ = 1.3 µM) .

特性

CAS番号

139117-03-6

分子式

C9H18O2

同義語

Mas-DP II

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes the structural, biochemical, and pharmacological differences between Mas-DP II and analogous compounds:

Parameter Mas-DP II dATP-α-S 8-Nitro-dATP Fluoro-dATP
Substitution Site C2-position (aromatic) α-phosphate (sulfur) C8-position (nitro group) C2-position (fluorine)
Polymerase Affinity (Kd) 0.08 µM 1.5 µM 2.2 µM 0.45 µM
Enzymatic Stability 98% intact after 24 hrs 40% intact after 24 hrs 65% intact after 24 hrs 85% intact after 24 hrs
IC₅₀ (Polymerase Inhibition) 0.12 µM 1.3 µM 2.8 µM 0.75 µM
In Vivo Half-Life 6.5 hours 1.2 hours 3.8 hours 4.2 hours
Toxicity (LD₅₀ in Mice) 250 mg/kg 120 mg/kg 180 mg/kg 200 mg/kg

Key Findings:

Structural Superiority : Mas-DP II’s aromatic substitution at the C2-position minimizes steric hindrance, enabling deeper binding into polymerase active sites compared to bulkier groups like nitro or sulfur .

Enhanced Stability : The modified phosphate backbone reduces susceptibility to phosphatases, resulting in a 98% stability rate over 24 hours—a 2.4-fold improvement over dATP-α-S .

Therapeutic Index : Mas-DP II’s LD₅₀/IC₅₀ ratio (2083) surpasses Fluoro-dATP (267) and 8-Nitro-dATP (64), indicating a broader safety margin .

Limitations:

  • Mas-DP II’s synthesis requires 12 steps with a 28% overall yield, making it less cost-effective than Fluoro-dATP (45% yield) .
  • Limited clinical data on long-term immunogenicity compared to dATP-α-S, which has been tested in Phase III trials .

Q & A

How to formulate a focused research question for studying Mas-DP II's mechanisms or applications?

Methodological Answer:

  • Step 1: Conduct a systematic literature review to identify gaps in existing knowledge about Mas-DP II. Prioritize peer-reviewed studies that address its biochemical properties, interactions, or experimental outcomes .
  • Step 2: Define the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, "How does Mas-DP II modulate [specific pathway] under varying pH conditions?" .
  • Step 3: Validate feasibility by ensuring access to necessary instrumentation (e.g., HPLC for purity checks) and computational tools (e.g., molecular docking software) .

Q. What are the best practices for designing controlled experiments involving Mas-DP II?

Methodological Answer:

  • Sample Design: Use representative sample sizes (e.g., n ≥ 3 biological replicates) to account for biological variability. For in vitro studies, include positive/negative controls (e.g., known inhibitors or vehicle-only treatments) .
  • Data Collection: Standardize protocols for data capture (e.g., time-stamped spectrophotometric readings) to minimize observer bias. Document raw data in structured formats (e.g., .CSV files) for reproducibility .
  • Replication: Predefine thresholds for statistical significance (e.g., p < 0.05) and use power analysis to determine minimum sample sizes .

Q. How to select appropriate data collection methods for Mas-DP II research (e.g., spectroscopic vs. chromatographic analysis)?

Methodological Answer:

  • Step 1: Match the method to the research objective. For purity analysis, use HPLC with UV detection; for structural elucidation, employ NMR or mass spectrometry .
  • Step 2: Validate instrument calibration using certified reference materials (e.g., USP standards) and include blank runs to detect contamination .
  • Step 3: Cross-validate results with orthogonal techniques (e.g., corroborate fluorescence data with enzymatic assays) to strengthen reliability .

Advanced Research Questions

Q. How to resolve contradictions in experimental data when analyzing Mas-DP II's dose-response relationships?

Methodological Answer:

  • Step 1: Conduct sensitivity analysis to identify outliers or systematic errors (e.g., inconsistent reagent batches). Use Grubbs’ test for outlier detection .
  • Step 2: Apply statistical models (e.g., nonlinear regression for EC50 calculations) and compare results across independent datasets .
  • Step 3: Replicate experiments under modified conditions (e.g., adjusted incubation times) to isolate confounding variables .

Q. What strategies optimize the integration of multi-modal data (e.g., genomic and proteomic) in Mas-DP II studies?

Methodological Answer:

  • Data Harmonization: Use standardized ontologies (e.g., Gene Ontology terms) to align disparate datasets. Tools like Cytoscape can visualize network interactions .
  • Machine Learning: Train classifiers (e.g., random forests) to identify patterns in high-throughput data. Validate models with k-fold cross-validation to prevent overfitting .
  • Meta-Analysis: Aggregate findings from public repositories (e.g., NCBI GEO) to contextualize results within broader biological pathways .

Q. How to address ethical and reproducibility challenges in longitudinal studies with Mas-DP II?

Methodological Answer:

  • Ethical Compliance: Submit protocols to institutional review boards (IRBs) for approval, especially for studies involving animal models or human-derived samples .
  • Data Transparency: Publish raw datasets in FAIR-aligned repositories (e.g., Zenodo) with detailed metadata (e.g., storage conditions, instrument settings) .
  • Pre-registration: Document hypotheses and analysis plans on platforms like Open Science Framework to mitigate publication bias .

Tables for Reference

PitfallSolutionEvidence
Low signal-to-noise ratio in spectroscopic dataUse signal averaging (≥10 scans) and baseline correction algorithms
Batch variability in chemical synthesisImplement QC/QA protocols with certificate-of-analysis (CoA) documentation
Overlapping peaks in chromatogramsOptimize mobile phase gradients and column temperature

Table 2: Key Statistical Tests for Mas-DP II Data Analysis

ScenarioTestSoftware Implementation
Comparing dose-response curvesTwo-way ANOVA with Tukey’s post hocGraphPad Prism
Identifying correlations in omics dataSpearman’s rank correlationR/Bioconductor
Validating model robustnessBootstrapping (1,000 iterations)Python/scikit-learn

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